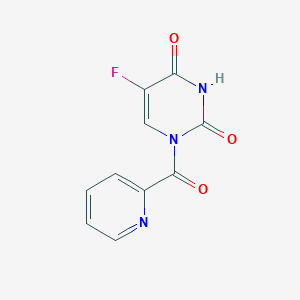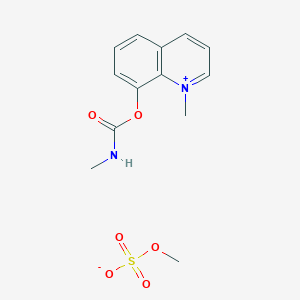
8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate involves several steps. One common synthetic route includes the reaction of 1-methylquinolin-8-ol with methyl isocyanate to form the intermediate 1-methyl-8-((methylcarbamoyl)oxy)quinoline. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinium salt to its corresponding quinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 8-hydroxyquinoline is known for its strong chelating properties and is widely used in metal ion detection and antimicrobial applications . The unique methylcarbamoyl and methyl sulfate groups in 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Similar Compounds
- 8-Hydroxyquinoline
- 1-Methylquinolin-8-ol
- 1-Methyl-8-((methylcarbamoyl)oxy)quinoline
Eigenschaften
CAS-Nummer |
71350-04-4 |
|---|---|
Molekularformel |
C13H16N2O6S |
Molekulargewicht |
328.34 g/mol |
IUPAC-Name |
(1-methylquinolin-1-ium-8-yl) N-methylcarbamate;methyl sulfate |
InChI |
InChI=1S/C12H12N2O2.CH4O4S/c1-13-12(15)16-10-7-3-5-9-6-4-8-14(2)11(9)10;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
MVIIDVWGTPFHJE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


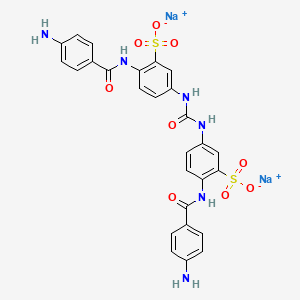
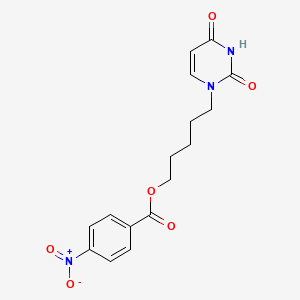
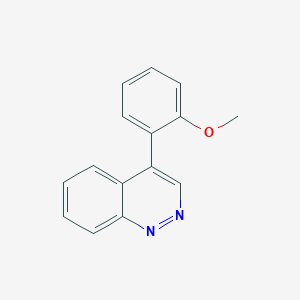

![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)

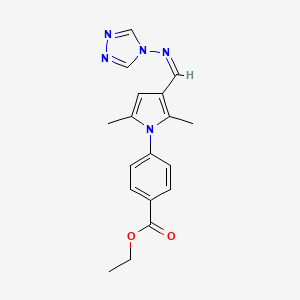

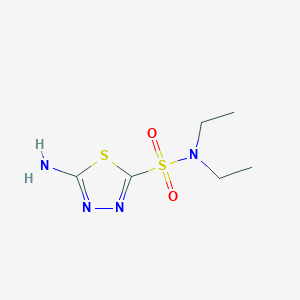

![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
